molecular formula C9H9FN4 B1443467 (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine CAS No. 944905-66-2

(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine

Cat. No.: B1443467
CAS No.: 944905-66-2
M. Wt: 192.19 g/mol
InChI Key: LLVORQGLVZJFED-UHFFFAOYSA-N
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Description

(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine and its hydrochloride salt (CAS 2192745-93-8) are valuable chemical scaffolds in medicinal chemistry and drug discovery research. The compound features a 1,2,3-triazole ring core, a privileged structure in pharmaceutical design known for its metabolic stability and ability to participate in hydrogen bonding, which can enhance binding affinity to biological targets . The 3-fluorophenyl substitution and the primary methanamine functional group provide versatile handles for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Compounds containing the 1,2,3-triazole moiety are extensively investigated for their potential biological activities. Research on analogous structures has demonstrated significant pharmacological properties, including antinociceptive and anti-inflammatory effects, as seen in the triazole derivative LQFM-096, which operates through the modulation of ASICs/TRPV1 channels via the opioid/KATP pathway . Furthermore, similar fluorophenyl-triazole motifs are key components in the development of targeted kinase inhibitors, such as first-in-class orally active selective AURKB inhibitors for cancer research . This makes this compound a promising building block for developing novel therapeutic agents targeting inflammation, pain, and oncology. With a molecular formula of C9H10ClFN4 for its hydrochloride salt and a molecular weight of 228.65 g/mol , this compound is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(3-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVORQGLVZJFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226163
Record name 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944905-66-2
Record name 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944905-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and reliable approach to synthesize (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine involves the CuAAC reaction between a 3-fluorophenyl azide and a propargylamine derivative.

General Reaction Scheme:

  • Azide: 3-Fluorophenyl azide
  • Alkyne: Propargylamine or its derivatives
  • Catalyst: Cu(II) sulfate pentahydrate (CuSO4·5H2O) with sodium ascorbate as a reducing agent to generate Cu(I) in situ
  • Solvent: Ethanol/water mixtures or methanol
  • Temperature: Mild conditions, often room temperature to 40–45 °C
  • Time: 1 to 24 hours depending on specific protocols

Typical Procedure:

  • The azide and alkyne are dissolved in a suitable solvent (e.g., ethanol/water 1:1 or methanol).
  • CuSO4·5H2O and sodium ascorbate are added to catalyze the reaction.
  • The mixture is stirred or subjected to microwave irradiation at 30 W and 40–45 °C for about 1 hour or stirred at room temperature for longer times.
  • After completion, the reaction mixture is worked up by solvent removal, extraction, and purification via column chromatography.

Yields: Reported yields for related 1,2,3-triazole derivatives range from 58% to over 90%, depending on substrate and conditions.

Multicomponent One-Pot Synthesis Involving CuAAC

A more complex, yet efficient, approach involves a one-pot six-component reaction combining:

  • Propargylamine
  • 3-Fluorobenzaldehyde
  • Trimethylsilyl azide (TMSN3)
  • Isocyanide
  • Benzyl bromide
  • Sodium azide

This cascade reaction proceeds through sequential steps including imine formation, nucleophilic substitution, and CuAAC to form the triazole ring.

Key Features:

  • Conducted in methanol at room temperature.
  • Copper sulfate and sodium ascorbate catalyze the final cycloaddition.
  • The reaction time is approximately 24 hours.
  • Purification is done by flash column chromatography.

Yields: Moderate to good yields (~58%) reported for analogous compounds.

Synthesis via Propargylamine Acylation Followed by CuAAC

In some patented methods, propargylamine is first acylated with acid chlorides to form propargyl amides, which then undergo CuAAC with aryl azides including 3-fluorophenyl azide.

Procedure Highlights:

  • Acid chloride dissolved in dry dichloromethane (DCM) is cooled to 0 °C.
  • Propargylamine hydrochloride and triethylamine are added.
  • Reaction mixture is stirred overnight at room temperature.
  • Workup involves aqueous extraction and drying.
  • The resulting propargyl amide is subjected to CuAAC with 3-fluorophenyl azide under copper catalysis.

Yields: The overall yield for the final triazole product ranges between 60–81%.

Organocatalytic and Alternative Synthetic Routes

Some research explores organocatalytic methods for 1,2,3-triazole synthesis involving enamines and azides, but these are generally applied to other triazole derivatives and less directly to this compound. These methods typically involve:

  • Catalysts such as diethylamine or pyrrolidine.
  • Mild conditions and solvent systems like DMSO.
  • Reactions proceeding via enamine intermediates and cycloaddition steps.

While promising for structural analogues, these methods are less commonly reported for the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Catalyst Solvent(s) Temperature Reaction Time Yield (%) Notes
CuAAC (Azide + Propargylamine) 3-Fluorophenyl azide, propargylamine CuSO4·5H2O + sodium ascorbate Ethanol/water or MeOH 25–45 °C 1–24 hours 58–90 Microwave or stirring; widely used method
One-pot Six-Component Reaction Propargylamine, 3-fluorobenzaldehyde, TMSN3, isocyanide, benzyl bromide, NaN3 CuSO4·5H2O + sodium ascorbate Methanol Room temperature ~24 hours ~58 Cascade reaction; operationally simple
Propargylamine Acylation + CuAAC Acid chloride, propargylamine hydrochloride, 3-fluorophenyl azide Cu(I) generated in situ DCM, then CuAAC solvent 0 °C to RT Overnight + CuAAC time 60–81 Two-step process; patented method
Organocatalytic Routes Aromatic azides, enamines, organocatalysts Diethylamine, pyrrolidine DMSO 25–50 °C 2–4 hours Variable Less common for target compound

Detailed Research Findings and Notes

  • The CuAAC reaction is highly regioselective, producing the 1,4-disubstituted 1,2,3-triazole ring, which is consistent with the structure of this compound.

  • Microwave-assisted CuAAC can significantly reduce reaction times and improve yields, as demonstrated in similar triazole syntheses.

  • The choice of solvent and copper source impacts the reaction efficiency; aqueous ethanol or methanol are preferred for solubility and environmental considerations.

  • The one-pot multicomponent synthesis offers structural diversity and step economy but may require careful optimization to maximize yield and purity.

  • The acylation of propargylamine prior to CuAAC allows for the introduction of additional functional groups, expanding the compound's chemical space for biological applications.

  • Organocatalytic methods, while innovative, have limitations when applied to aliphatic azides or specific fluorinated substrates, often resulting in lower yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural analogs of (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine differ primarily in the substituents attached to the triazole ring. Key examples include:

Compound Name Substituent at 1-position Key Features Reference
(1-(2-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine 2-Fluorobenzyl Fluorine on benzyl group; discontinued due to stability issues
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Methylphenyl (p-tolyl) Electron-donating methyl group; enhances lipophilicity
[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine HCl Oxetan-3-yl Polar oxetane ring; improves aqueous solubility
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine HCl Thiophen-2-ylmethyl Sulfur-containing heterocycle; potential for π-π interactions
  • Electronic Effects : The 3-fluorophenyl group in the target compound provides electron-withdrawing character, which may enhance binding to electron-rich biological targets compared to electron-donating groups (e.g., p-tolyl in ).
  • Solubility : Substituents like oxetane () or hydrophilic groups improve solubility, whereas hydrophobic groups (e.g., p-tolyl) favor membrane permeability.

Physicochemical Properties

  • Molecular Weight : The target compound has a calculated molecular weight of 193.2 g/mol (C9H9FN4), comparable to analogs like the oxetane derivative (190.6 g/mol, ).
  • Purity : Commercial analogs often report ≥95% purity (e.g., ), whereas discontinued products () may have lower batch consistency.

Crystallographic Data

These studies reveal planar triazole rings and predictable bond lengths (~1.34 Å for C-N in triazole).

Biological Activity

(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine is a synthetic organic compound characterized by its unique triazole structure combined with a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₈FN₅O

The synthesis typically involves multi-step processes including the formation of the triazole ring through Huisgen cycloaddition reactions and subsequent substitutions to introduce the fluorophenyl and methanamine groups.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole-based compounds demonstrate effective inhibition against strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 1.8 to 6.9 μg/mL . The presence of the fluorophenyl group enhances these activities by increasing lipophilicity and interaction with bacterial membranes.

CompoundMIC (μg/mL)Target Pathogen
BOK-21.8M. tuberculosis
BOK-32.4M. tuberculosis
BOK-46.9M. tuberculosis

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of triazole compounds. For example, one derivative demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7, MDA-MB-231) with IC₅₀ values as low as 0.67 μmol/L after 48 hours of treatment . The mechanism involved induction of apoptosis and inhibition of key signaling pathways such as Notch-AKT.

Cell LineIC₅₀ (μmol/L)Treatment Duration (h)
MCF-72.9624
MDA-MB-2310.8048
SK-BR-31.2148

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes critical in various biochemical pathways. In particular, it has shown promise as a DprE1 enzyme inhibitor, which is vital in the biosynthesis of mycobacterial cell walls . The structure–activity relationships indicate that modifications to the triazole ring can significantly affect inhibitory potency.

Case Studies

Several case studies have illustrated the compound's biological activities:

  • Antimycobacterial Study : A study assessed the effectiveness of synthesized triazole derivatives against M. tuberculosis. The results showed that compounds with amide functionalities exhibited enhanced potency compared to their counterparts lacking such groups .
  • Cytotoxicity Assessment : In vitro cytotoxicity was evaluated using mouse fibroblast 3T3 cells to assess safety profiles. Compounds were tested at varying concentrations, revealing a concentration-dependent decline in cell viability at higher doses .

Q & A

Q. What are the standard synthetic routes for (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine, and what reaction conditions ensure high yield?

The synthesis involves a two-step process:

  • Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between propargylamine and a 3-fluorophenyl azide generates the 1,4-disubstituted triazole core. Optimal conditions include CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), and a 1:1 DMF/H₂O solvent system at 50°C for 12 hours .
  • Fluorophenyl Introduction : Nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling may introduce the 3-fluorophenyl group. For SNAr, K₂CO₃ in DMF at 80°C is typical .

Q. How is the purity and structure of this compound validated in research settings?

  • Purity : Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is standard for biological testing .
  • Structural Confirmation :
    • NMR : ¹H NMR in DMSO-d₆ shows characteristic signals: δ 8.10 (triazole-H), 7.45–7.80 (fluorophenyl aromatic protons), and 3.50 (methanamine -CH₂-) .
    • HRMS : Exact mass confirmation (C₉H₉FN₄, [M+H]⁺ = 193.0885) .

Q. What in vitro models are used to evaluate its antimicrobial and anticancer potential?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against M. tuberculosis H37Rv (e.g., MIC ≤6.25 µg/mL) using the Microplate Alamar Blue Assay .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) with parallel testing on 3T3 fibroblasts to calculate selectivity indices (IC₅₀ cancer/non-cancer ratio) .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole synthesis be mitigated?

  • CuAAC vs. RuAAC : Cu(I) ensures 1,4-regioselectivity, while ruthenium catalysts (RuAAC) favor 1,5-isomers. Computational modeling (DFT) predicts transition-state energies to guide catalyst selection .
  • Microwave Assistance : Reduces reaction time (30 min vs. 12 hours) and improves yield (85%→92%) by enhancing Cu(I) activation .

Q. What strategies resolve discrepancies in reported biological activity across studies?

  • Assay Standardization : Adopt CLSI guidelines for MIC testing; control variables like inoculum size (5×10⁵ CFU/mL) and solvent (DMSO ≤1% v/v) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidized triazole derivatives) that may affect activity .

Q. How does the 3-fluorophenyl moiety influence binding to monoamine oxidase (MAO) enzymes?

  • Molecular Docking : The fluorine atom engages in halogen bonding with MAO-B Tyr398, while the triazole nitrogen forms hydrogen bonds with Gln206. MD simulations (100 ns) show stable binding (RMSD <2 Å) .
  • SAR Studies : Analogues without fluorine show 10-fold reduced MAO-B inhibition (IC₅₀ = 1.2 µM vs. 12 µM), highlighting fluorine's electronic effects .

Q. What computational methods predict oxidative degradation pathways?

  • DFT Calculations : HOMO-LUMO analysis identifies the triazole ring as the most oxidation-prone site (HOMO = -5.8 eV). LC-MS validates the formation of a carboxylic acid derivative (m/z 209.0769) upon treatment with H₂O₂ .

Q. How are competing substitution reactions managed during fluorophenyl modification?

  • Directing Groups : Introducing nitro (-NO₂) at the para position directs electrophiles to the meta site. Subsequent hydrogenation removes the nitro group post-substitution .
  • Solvent Effects : Polar aprotic solvents (DMSO) stabilize transition states in SNAr, reducing side products (e.g., diaryl ethers) from 15%→3% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine

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